

A Comparative Guide to the Quantitative Risk Assessment of 2-Decenal Exposure

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Compound of Interest

Compound Name: 2-Hexyl-2-decenal

Cat. No.: B12085729

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative risk assessment of 2-decenal, a common fragrance and flavoring ingredient. Through a comparative analysis with other relevant aliphatic aldehydes, this document aims to provide a clear perspective on its toxicological profile, supported by experimental data and detailed methodologies.

Executive Summary

2-Decenal, an α,β -unsaturated aldehyde, is utilized in a variety of consumer products, leading to potential human exposure. Toxicological evaluation is crucial for establishing safe use levels. Based on available data, 2-decenal exhibits moderate to low acute toxicity. The primary health concerns are related to repeated-dose toxicity and skin sensitization. A subchronic No-Observed-Adverse-Effect Level (NOAEL) has been established, leading to the derivation of a Reference Dose (RfD) to guide safe exposure limits. This guide compares the toxicological endpoints of 2-decenal with those of other structurally related aldehydes to provide a broader context for its risk assessment.

Quantitative Toxicological Data Comparison

The following table summarizes key toxicological data for 2-decenal and a selection of other aliphatic aldehydes. This allows for a direct comparison of their potency and the established safe exposure levels.

Compound	CAS Number	Oral LD50 (rat, mg/kg)	Dermal LD50 (rabbit, mg/kg)	Subchronic NOAEL (oral, mg/kg/day)	Subchronic RfD (oral, mg/kg/day)	Skin Sensitization
2-Decenal	3913-71-1	5000[1]	3400[1]	200 (read-across from hexen-2-al) [2]	2.0[2]	Sensitizer[2][3]
Decanal	112-31-2	> 3730[4]	No data available	7[4]	Not explicitly found	Non-sensitizer in HRIPT[4]
Nonanal	124-19-6	≥5000[5]	>5000[5]	29[5]	Not explicitly found	Potential contact allergen[5]
Octanal	124-13-0	5630[6]	5207	No data available	Not explicitly found	No data available
2,4-Decadienal	25152-84-5	No data available	No data available	100 (in rats and mice) [7]	Not explicitly found	No sensitization in human test[8]

Note: Data for some aldehydes are limited, and direct comparisons should be made with caution. The NOAEL for 2-decenal is based on a read-across approach, a common practice in toxicology for data-poor chemicals.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of toxicological studies. Below are descriptions of key experimental protocols relevant to the risk assessment of 2-decenal.

Repeated-Dose Oral Toxicity Study (General Protocol based on OECD 408)

This type of study is fundamental for determining the NOAEL.

- **Test System:** Typically, Wistar rats are used, with an equal number of males and females per group.[\[9\]](#)
- **Administration:** The test substance (e.g., 2-decenal) is administered orally, often via gavage or in the diet, for a period of 90 days.
- **Dose Groups:** At least three dose levels and a control group are used. Doses are selected based on acute toxicity data.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
- **Clinical Pathology:** Blood and urine samples are collected at termination for hematology and clinical chemistry analysis.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for pathological changes.
- **Endpoint:** The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.[\[2\]](#)

Genotoxicity Assessment: BlueScreen™ HC Assay

The Research Institute for Fragrance Materials (RIFM) utilizes the BlueScreen™ HC assay as a screening tool for genotoxicity.[\[10\]](#)[\[11\]](#)

- **Principle:** This is a human cell-based assay that detects the activation of the GADD45a gene, which is upregulated in response to DNA damage.[\[10\]](#)[\[12\]](#)
- **Test System:** The assay uses human-derived TK6 cells, which have been modified to express Gaussia luciferase under the control of the GADD45a promoter.[\[10\]](#)[\[12\]](#)

- Procedure: The test material is incubated with the cells in the presence and absence of a metabolic activation system (S9 mix).
- Endpoint: An increase in luminescence indicates the induction of GADD45a and suggests a potential for genotoxicity.[10] 2-Decenal was found to be negative for genotoxicity in this assay.[2]

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing the skin sensitization potential of a chemical.

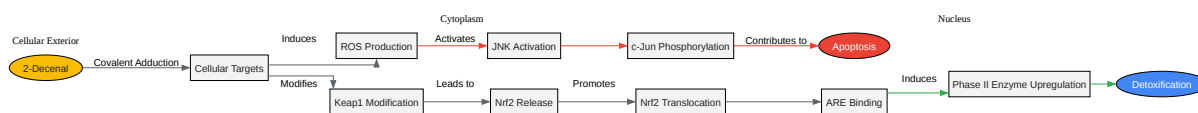
- Test System: Typically, mice are used.
- Procedure: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.
- Endpoint: The proliferation of lymphocytes in the draining auricular lymph node is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive response. The EC3 value, the concentration that produces an SI of 3, is determined. For 2-decenal, the EC3 value was reported as 2.5% (625 $\mu\text{g}/\text{cm}^2$).[3]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of toxicity is crucial for a comprehensive risk assessment. While specific signaling pathway data for 2-decenal is limited, a hypothetical pathway can be proposed based on its structural class as an α,β -unsaturated aldehyde.

Hypothetical Signaling Pathway for 2-Decenal-Induced Cellular Stress Response

α,β -Unsaturated aldehydes are known to be reactive electrophiles that can interact with cellular nucleophiles, leading to oxidative stress and the activation of specific signaling pathways.[13]
[14]

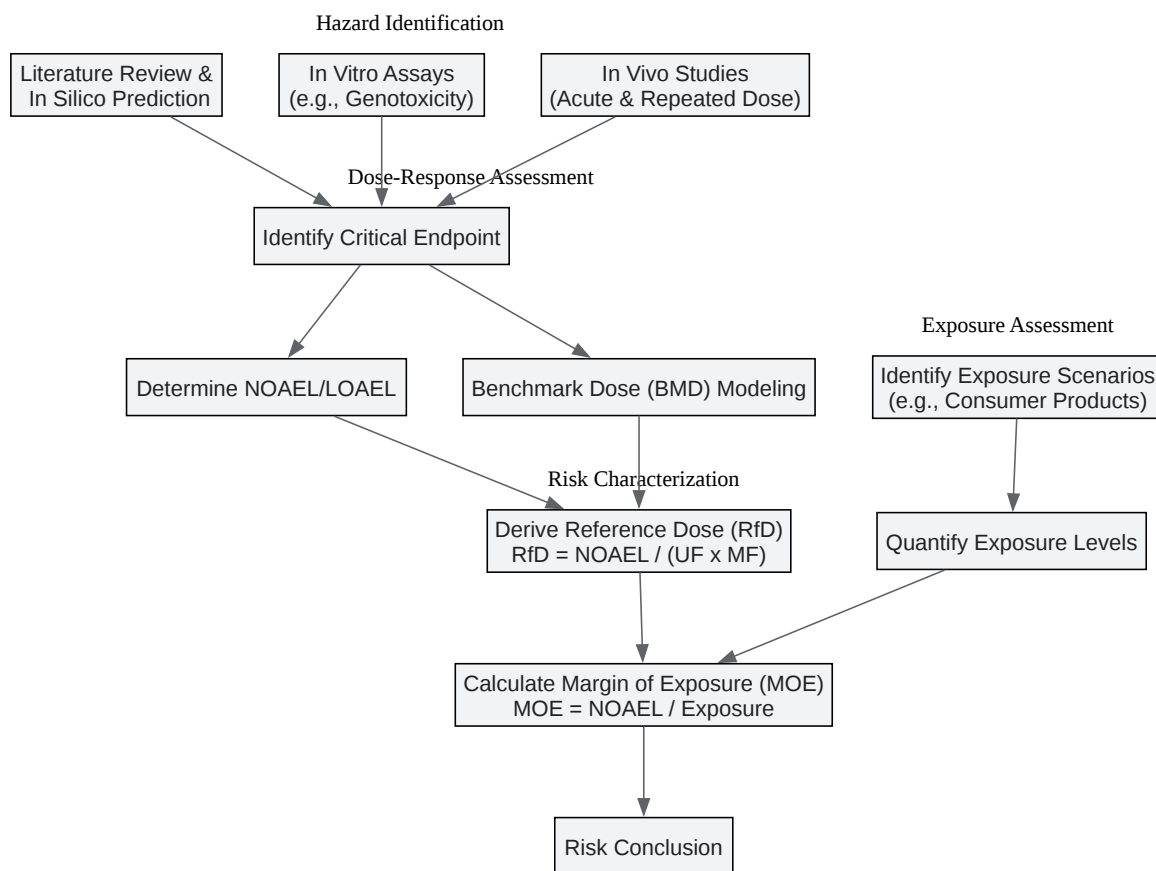


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Caption: Hypothetical signaling cascade for 2-decenal.

Experimental Workflow for Quantitative Risk Assessment

The process of quantitative risk assessment involves several key steps, from data collection to the derivation of safe exposure levels.



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Caption: Workflow for Quantitative Risk Assessment.

Conclusion

The quantitative risk assessment of 2-decenal, supported by comparative toxicological data, indicates that at current exposure levels from its use as a fragrance and flavoring ingredient, the risk to human health is low. The established subchronic RfD of 2.0 mg/kg/day provides a benchmark for safe exposure.[2] While data gaps exist, particularly for direct comparisons with a wide range of aldehydes and specific signaling pathway information, the use of read-across and established toxicological principles provides a robust framework for its safety assessment. Continuous monitoring and further research into the specific molecular mechanisms of action for α,β -unsaturated aldehydes will further refine these assessments.

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